molecular formula C27H26Si B14715726 Triphenyl(2-phenylpropan-2-yl)silane CAS No. 18870-36-5

Triphenyl(2-phenylpropan-2-yl)silane

Cat. No.: B14715726
CAS No.: 18870-36-5
M. Wt: 378.6 g/mol
InChI Key: JQKMATRAHPVREU-UHFFFAOYSA-N
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Description

Triphenyl(2-phenylpropan-2-yl)silane (CAS No. 18870-36-5, molecular formula C27H26Si) is a silane derivative featuring a triphenylsilyl group bonded to a 2-phenylpropan-2-yl moiety . This compound is structurally characterized by its bulky aromatic substituents, which confer unique steric and electronic properties. It serves as a reagent in organic synthesis, particularly in photochemical reactions, as demonstrated in the preparation of (S)-4-methyl-3,4-diphenylpentanal under trifluoroacetic acid catalysis . Its <sup>1</sup>H NMR spectrum (in CDCl3) reveals a singlet at δ 1.55 ppm for the six equivalent methyl protons on the 2-phenylpropan-2-yl group, alongside aromatic resonances at δ 7.45–7.26 ppm .

Properties

CAS No.

18870-36-5

Molecular Formula

C27H26Si

Molecular Weight

378.6 g/mol

IUPAC Name

triphenyl(2-phenylpropan-2-yl)silane

InChI

InChI=1S/C27H26Si/c1-27(2,23-15-7-3-8-16-23)28(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3

InChI Key

JQKMATRAHPVREU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2-phenylpropan-2-yl)silane typically involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of 2-phenylpropan-2-yl chloride. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Triphenyl(2-phenylpropan-2-yl)silane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of complex organosilicon compounds.

    Biology: The compound is studied for its potential use in biological systems, including as a component in drug delivery systems and as a probe for studying biological interactions.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound, including its use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of high-performance materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Triphenyl(2-phenylpropan-2-yl)silane involves its interaction with molecular targets through its silicon atom and phenyl groups. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its action include the formation of intermediate complexes and the transfer of functional groups to the target molecules .

Comparison with Similar Compounds

Substituent Variations: Triphenyl vs. Trimethyl Groups

  • Trimethyl(2-phenylpropan-2-yl)silane (C12H18Si):
    This compound replaces the triphenylsilyl group with a trimethylsilyl group, significantly reducing steric bulk. The lower steric hindrance enhances reactivity in nucleophilic substitutions or catalytic processes. For example, it was used in a photochemical carbon-carbon bond-forming reaction with cinnamaldehyde, achieving moderate yields .

    • Key Difference : Trimethylsilyl derivatives generally exhibit faster reaction kinetics in sterically demanding environments compared to triphenyl analogs.
  • Triphenyl(prop-2-yn-1-yl)silane (C21H18Si):
    Featuring a propargyl group instead of 2-phenylpropan-2-yl, this compound crystallizes in a triclinic system (space group P1) with distinct lattice parameters (a = 9.6668 Å, b = 9.6857 Å, c = 10.1178 Å) . The linear alkyne group enables participation in click chemistry or cycloadditions, unlike the branched 2-phenylpropan-2-yl group.

Functional Group Modifications

  • Triphenyl(oxiran-2-ylmethyl)silane (Compound 18 in ):
    This derivative incorporates an epoxy group, enabling ring-opening reactions with nucleophiles (e.g., amines, acids). Such reactivity is absent in Triphenyl(2-phenylpropan-2-yl)silane, which lacks electrophilic sites.

    • Synthetic Utility : The epoxy group expands applications in polymer chemistry or drug synthesis.
  • Triphenyl(1-phenylethoxy)silane (C26H24OSi): Substitution of the 2-phenylpropan-2-yl group with a 1-phenylethoxy moiety introduces an oxygen atom, altering electronic properties. This compound was synthesized in 95% yield via GP4 methodology, highlighting its stability under mild conditions .

Fluorinated Analogues

  • 4-((Triphenyl)silyl)-3-fluorobutane-1,2-diol (Compound 14 in ):
    Fluorination at the C3 position introduces strong electron-withdrawing effects, influencing hydrolysis rates and hydrogen-bonding interactions. This contrasts with the electron-donating 2-phenylpropan-2-yl group in the target compound.
    • Application : Fluorinated silanes are valuable in medicinal chemistry for modulating bioavailability.

Data Table: Comparative Analysis of Key Silane Derivatives

Compound Name Molecular Formula Key Substituent Reactivity/Application Highlights Reference
This compound C27H26Si 2-phenylpropan-2-yl Photochemical synthesis; sterically hindered reactions
Trimethyl(2-phenylpropan-2-yl)silane C12H18Si Trimethylsilyl Enhanced nucleophilic substitution kinetics
Triphenyl(oxiran-2-ylmethyl)silane C21H20OSi Epoxy group Ring-opening reactions; polymer chemistry
Triphenyl(1-phenylethoxy)silane C26H24OSi 1-phenylethoxy High-yield synthesis (95%); polar solvent compatibility
4-((Triphenyl)silyl)-3-fluorobutane-1,2-diol C22H21FO2Si Fluorine at C3 Electron-withdrawing effects; medicinal applications

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